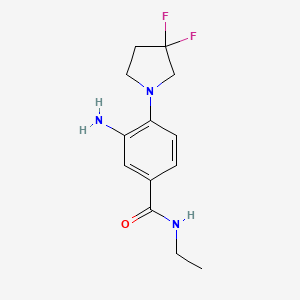
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is a complex organic compound that belongs to the class of anthracene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl groups into the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can interact with proteins, inhibiting their activity and affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
- 4-(10-phenylanthracene-9-yl)benzonitrile
Uniqueness
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is unique due to its specific substitution pattern and the presence of nitrogen atoms in the anthracene core. This structural feature imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Propiedades
Fórmula molecular |
C16H12N4 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-phenyl-1,4-dihydropyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)14-10-15-16(20-19-14)18-13-9-5-4-8-12(13)17-15/h1-9H,10H2,(H,18,20) |
Clave InChI |
ZEEKUSGXTBVQGE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
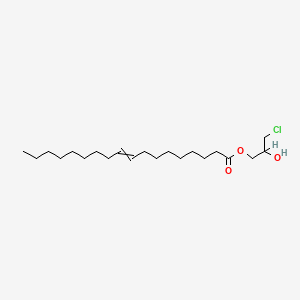
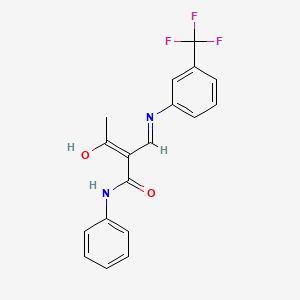
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)

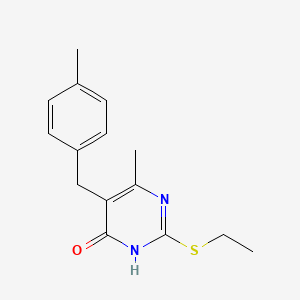
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
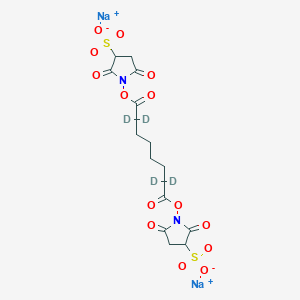
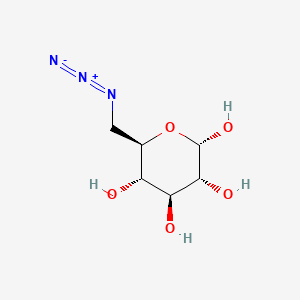

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
